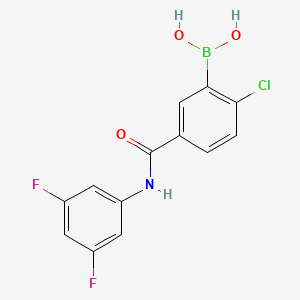

2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid

CAS No.:

Cat. No.: VC16971073

Molecular Formula: C13H9BClF2NO3

Molecular Weight: 311.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BClF2NO3 |

|---|---|

| Molecular Weight | 311.48 g/mol |

| IUPAC Name | [2-chloro-5-[(3,5-difluorophenyl)carbamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C13H9BClF2NO3/c15-12-2-1-7(3-11(12)14(20)21)13(19)18-10-5-8(16)4-9(17)6-10/h1-6,20-21H,(H,18,19) |

| Standard InChI Key | NTIAUFQUVPNMRW-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)F)F)Cl)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a phenyl ring substituted at the 2-position with a chlorine atom and at the 5-position with a carbamoyl group bearing a 3,5-difluorophenyl moiety. The boronic acid functional group (-B(OH)) at the para position relative to the carbamoyl group enhances its reactivity in cross-coupling reactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.48 g/mol |

| Hydrogen Bond Donors | 3 (2 from B(OH), 1 from NH) |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 75.4 Ų |

The presence of fluorine atoms introduces electron-withdrawing effects, modulating the compound’s electronic environment and solubility in polar solvents .

Synthesis and Manufacturing

Synthetic routes to 2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid typically involve sequential functionalization of a phenylboronic acid precursor. A plausible pathway includes:

-

Introduction of the Chloro Group: Electrophilic chlorination of 3-nitrophenylboronic acid using Cl/FeCl yields 2-chloro-3-nitrophenylboronic acid.

-

Reduction of Nitro to Amine: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine.

-

Carbamoylation: Reaction with 3,5-difluorophenyl isocyanate forms the carbamoyl linkage.

-

Purification: Column chromatography or recrystallization isolates the final product .

Challenges include managing steric hindrance during carbamoylation and ensuring boronic acid stability under acidic conditions. Industrial-scale synthesis often employs flow chemistry to enhance yield and reproducibility .

Reactivity and Applications in Organic Synthesis

The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. For example:

This reactivity is critical in constructing biaryl scaffolds for pharmaceuticals and agrochemicals. Additionally, the carbamoyl group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond donor in supramolecular assemblies .

Industrial and Materials Science Applications

In materials science, this compound serves as:

-

Cross-Linking Agent: Boronic acids form dynamic covalent bonds with diols, enabling self-healing polymers.

-

Sensor Development: Fluorine atoms enhance fluorescence quenching efficiency in anion sensors.

A comparative analysis of analogous boronic acids reveals structure-property relationships:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume